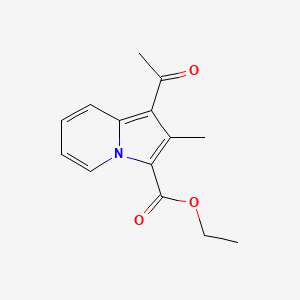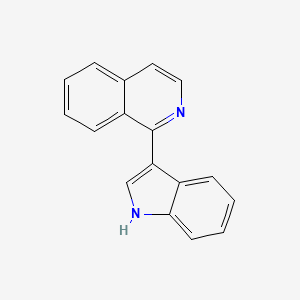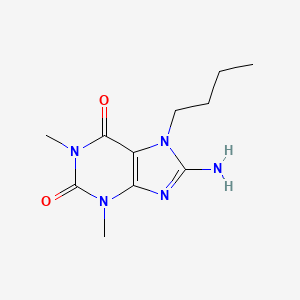![molecular formula C11H20N2O2S B11865924 Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B11865924.png)
Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate is a complex organic compound characterized by its unique spiro structure. This compound is part of the spirocyclic family, which is known for its diverse biological activities and potential therapeutic applications. The presence of sulfur and nitrogen atoms within the spiro ring system contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with thioglycolic acid in the presence of a suitable base, followed by cyclization to form the spiro compound. The reaction is usually carried out under reflux conditions in a solvent such as toluene, with the removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the spiro ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spiro ring or the ester group.
Substitution: The nitrogen atoms in the spiro ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced spiro compounds or alcohols.
Substitution: Formation of substituted spiro derivatives.
Applications De Recherche Scientifique
Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the spiro ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- Methyl 8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate
- Methyl 8-hexyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate
Comparison: Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate is unique due to its ethyl substituent, which can influence its chemical reactivity and biological activity. Compared to its benzyl and hexyl analogs, the ethyl group may confer different steric and electronic properties, affecting the compound’s interaction with molecular targets and its overall pharmacokinetic profile.
Propriétés
IUPAC Name |
methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S/c1-3-13-6-4-11(5-7-13)12-9(8-16-11)10(14)15-2/h9,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZUPYXOXHFRII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)NC(CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine](/img/structure/B11865864.png)
![Methyl 9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylate](/img/structure/B11865869.png)



![4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol](/img/structure/B11865897.png)





